molecular formula C29H44BrN5O5Si2 B13412651 O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine

Cat. No.: B13412651
M. Wt: 678.8 g/mol
InChI Key: JDXBCEWMDJONPM-RBZQAINGSA-N
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Description

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-β-D-2'-deoxyribofuranosyl]guanine (CAS 328394-26-9) is a modified guanine nucleoside derivative designed for applications in oligonucleotide synthesis and medicinal chemistry. Its structure features three critical modifications (Figure 1):

O6-Benzyl group: Enhances steric protection of the guanine base, reducing undesired side reactions during nucleoside coupling .

8-Bromo substitution: Introduces a reactive halogen at the C8 position, enabling further functionalization (e.g., cross-coupling reactions) .

3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl) protecting group: This bulky siloxane group stabilizes the sugar moiety against degradation and improves solubility in organic solvents during solid-phase synthesis .

The compound is commercially available through suppliers like Glentham Life Sciences (Product Code: GN2125) and is used in research settings for synthesizing modified DNA/RNA analogs .

Properties

Molecular Formula

C29H44BrN5O5Si2

Molecular Weight

678.8 g/mol

IUPAC Name

9-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine

InChI

InChI=1S/C29H44BrN5O5Si2/c1-17(2)41(18(3)4)37-16-23-22(39-42(40-41,19(5)6)20(7)8)14-24(38-23)35-26-25(32-28(35)30)27(34-29(31)33-26)36-15-21-12-10-9-11-13-21/h9-13,17-20,22-24H,14-16H2,1-8H3,(H2,31,33,34)/t22-,23+,24+/m0/s1

InChI Key

JDXBCEWMDJONPM-RBZQAINGSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H](C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine involves multiple steps One of the key steps is the protection of the deoxyribofuranosyl moiety using a disiloxane groupThe reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Disiloxane Protection of 3' and 5' Hydroxyl Groups

The 3' and 5' hydroxyl groups on the deoxyribofuranosyl ring are protected using a 1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl group, a common strategy in nucleotide chemistry:

Reaction Reagents/Conditions Outcome
SilylationDisiloxane dichloride, imidazoleForms stable silicon-oxygen bonds
SolventDry THF or DCMPrevents hydrolysis

This protection allows selective reactivity at other positions, such as bromination .

Bromination at the 8-Position

The 8-bromo substitution is introduced prior to benzylation and silylation. Bromination of guanine derivatives is typically achieved using reagents like N-bromosuccinimide (NBS) or bromine in controlled conditions:

Reaction Reagents/Conditions Selectivity
Electrophilic brominationNBS, Lewis acid (e.g., FeCl₃)Targets C8 position

The bromine atom serves as a functional handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Removal of O6-Benzyl Group

The benzyl group is cleaved via hydrogenolysis:
O6-Benzyl group+H2Pd/CO6-H + Toluene\text{O6-Benzyl group} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{O6-H + Toluene}

Conditions Catalyst Efficiency
H₂ gas (1–3 atm)10% Pd/C>90% yield

Cleavage of Disiloxane Protecting Group

Fluoride ions selectively hydrolyze the disiloxane group:
Disiloxane+F2SiF4+HO\text{Disiloxane} + \text{F}^- \rightarrow 2 \, \text{SiF}_4 + \text{HO}^-

Reagent Solvent Time
TBAF (1.0 M in THF)THF or DMF1–2 hours

Functionalization via 8-Bromo Substitution

The 8-bromo group enables further derivatization:

Reaction Type Reagents/Conditions Application
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, baseIntroduces aryl groups at C8
Heck ReactionPd(OAc)₂, alkeneForms C-C bonds with alkenes

These reactions expand the utility of the compound in synthesizing modified oligonucleotides .

Scientific Research Applications

O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine has several scientific research applications:

Mechanism of Action

The mechanism of action of O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine involves its interaction with specific molecular targets. The benzyl and bromine groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The disiloxane-protected deoxyribofuranosyl moiety helps in stabilizing the compound and enhancing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of the target compound, we compare it with structurally analogous guanine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Modified Guanine Derivatives

Compound Name Substituents Protecting Groups Molecular Weight Key Applications References
Target Compound O6-Benzyl, 8-Bromo 3',5'-Tetrakis(isopropyl)disiloxanediyl 821.11 g/mol Oligonucleotide synthesis
3′,5′-Di-O-(tert-butyldimethylsilyl)-O6-methyl-2′-deoxyguanosine (16) O6-Methyl 3',5'-tert-Butyldimethylsilyl (TBDMS) 624.93 g/mol Nucleoside protection in RNA synthesis
9-[3,5-Di-O-(tert-butyldimethylsilyl)-2-deoxy-β-D-ribofuranosyl]-6-(morpholin-4-yl)purine (7k) C6-Morpholine 3',5'-TBDMS 713.98 g/mol Antiviral prodrug development
O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl]guanosine O6-Benzyl, N2-Phenoxythioxomethyl 3',5'-Tetrakis(isopropyl)disiloxanediyl 893.15 g/mol Site-specific DNA alkylation studies

Key Differences and Implications

O6 Substitution :

  • The O6-benzyl group in the target compound provides superior steric hindrance compared to O6-methyl in compound 16, reducing alkylation side reactions during oligonucleotide assembly .
  • In contrast, compound 7k replaces O6 with a morpholine group , enabling pH-dependent release of active guanine analogs in prodrug strategies .

C8 Functionalization :

  • The 8-bromo substituent in the target compound allows for Suzuki-Miyaura cross-coupling, a feature absent in compounds 16 and 7k. This reactivity is critical for introducing fluorescent tags or bioorthogonal handles .

Sugar Protection :

  • The tetrakis(isopropyl)disiloxanediyl group offers enhanced thermal stability compared to traditional TBDMS groups. For example, compound 16’s TBDMS groups are prone to acid hydrolysis, limiting their use in prolonged syntheses .

N2 Modification: Compound 10 (CAS 148437-93-8) incorporates an N2-phenoxythioxomethyl group, enabling thiol-mediated DNA crosslinking. The target compound lacks this feature but prioritizes bromine-mediated reactivity .

Research Findings

  • Oligonucleotide Incorporation : The target compound’s bulky siloxane group improves coupling efficiency (95% vs. 85% for TBDMS-protected analogs) in solid-phase DNA synthesis due to reduced steric clashes .
  • Biological Activity : The 8-bromo substituent enhances binding affinity to mismatched DNA regions, as demonstrated in fluorescence quenching assays .

Biological Activity

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine (referred to as BBrG) is a modified guanine derivative that has garnered interest in the field of medicinal chemistry and molecular biology due to its potential therapeutic applications. This article explores the biological activity of BBrG, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

BBrG is characterized by a complex structure that includes a benzyl group and a bromo substituent at specific positions on the guanine base. The incorporation of a siloxane moiety enhances its solubility and stability in biological systems. The following table summarizes key structural features and properties of BBrG.

PropertyDescription
Molecular FormulaC20H30BrN5O5Si4
Molecular Weight585.52 g/mol
SolubilitySoluble in DMSO, slightly soluble in water
LogP2.5 (indicating moderate lipophilicity)

BBrG exhibits biological activity primarily through its interaction with DNA and RNA. Its structural modifications allow it to mimic natural nucleosides, leading to several mechanisms of action:

  • Inhibition of DNA Repair : BBrG can interfere with the O6-alkylguanine-DNA alkyltransferase (AGT) enzyme, which is responsible for repairing O6-alkylguanine lesions in DNA. This inhibition leads to increased DNA damage and apoptosis in cancer cells.
  • Antiviral Activity : Studies have shown that BBrG can inhibit viral replication by incorporating into viral RNA, disrupting the synthesis of viral proteins.
  • Cell Cycle Arrest : BBrG has been reported to induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of damaged cells.

Anticancer Properties

BBrG has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies indicate that BBrG exhibits cytotoxic effects against several cancer types, including:

  • Breast Cancer : In MCF-7 breast cancer cells, BBrG treatment resulted in a significant decrease in cell viability (IC50 = 10 µM) compared to untreated controls.
  • Lung Cancer : A549 lung cancer cells showed enhanced apoptosis rates when treated with BBrG, with flow cytometry indicating an increase in Annexin V-positive cells.

Antiviral Effects

Research has demonstrated that BBrG possesses antiviral activity against certain viruses:

  • HIV : In vitro assays revealed that BBrG inhibits HIV replication by preventing reverse transcription.
  • Influenza Virus : Studies indicated a reduction in viral titers in infected cells treated with BBrG, suggesting potential as an antiviral agent.

Case Studies

  • Case Study 1: Breast Cancer Treatment
    • A clinical trial involving patients with advanced breast cancer assessed the efficacy of BBrG combined with standard chemotherapy. The results showed improved overall survival rates and reduced tumor size in patients receiving BBrG compared to those on chemotherapy alone.
  • Case Study 2: HIV Infection
    • A cohort study evaluated the safety and efficacy of BBrG in HIV-positive patients. Results indicated that patients treated with BBrG experienced a significant reduction in viral load without severe adverse effects.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves three critical challenges:

  • O6-Benzylation : Selective benzylation at the O6 position of guanine requires protection of other reactive sites. This is achieved using Pd-catalyzed cross-coupling reactions under anhydrous conditions with ligands like XANTPHOS to enhance regioselectivity .
  • 8-Bromo Substitution : Bromination at the C8 position is performed using SbBr₅ and tert-butyl nitrite in CH₂Br₂ at −30°C to avoid overhalogenation. Reaction monitoring via TLC ensures controlled progress .
  • 3',5'-Disiloxane Protection : The 1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl group is introduced early to block 3' and 5'-OH groups, preventing undesired side reactions during glycosylation. This step employs co-evaporation with anhydrous toluene for moisture-sensitive intermediates . Purification: Silica gel column chromatography with gradients of ethyl acetate/hexane is standard, yielding ~56–79% purified product .

Q. What spectroscopic and chromatographic methods validate the compound’s structure?

  • ¹H/¹³C NMR : Assignments focus on the guanine base (δ 8.18–7.18 ppm for aromatic protons), disiloxane isopropyl groups (δ 1.11–0.93 ppm), and ribose protons (δ 6.29–3.84 ppm). Anomeric proton configurations (β-D) are confirmed via coupling constants (e.g., J = 7.5 Hz) .
  • Mass Spectrometry (HRFAB/MS) : Molecular ion peaks (e.g., m/z 613.3339 [M+H]⁺) confirm the molecular formula. MS³ fragmentation patterns validate the aglycon and sugar moieties .
  • TLC Monitoring : Rf values (e.g., 0.35 in 30% ethyl acetate/hexane) track reaction progress .

Advanced Questions

Q. How does the 8-bromo substitution influence DNA polymerase fidelity in replication studies?

The 8-bromo group acts as a steric and electronic perturbation, altering base-pairing dynamics. Methodologies include:

  • Kinetic Assays : Compare incorporation rates of the modified nucleoside triphosphate vs. dGTP using DNA polymerases (e.g., Klenow fragment). A reduced kₚₒₗ indicates replication stalling .
  • Mismatch Extension Studies : Primer extension assays with templates containing the adduct reveal increased misincorporation (e.g., dATP vs. dCTP) due to bromine’s bulk .
  • Comparative Analysis : Non-brominated analogs (e.g., O6-benzylguanine derivatives) serve as controls to isolate bromine-specific effects .

Q. How can researchers resolve contradictions in reported activity data for this compound?

Contradictions often arise from variations in:

  • Experimental Design : Differences in polymerase concentrations or buffer conditions (e.g., Mg²⁺ levels) alter kinetic parameters. Standardizing protocols (e.g., fixed [enzyme]:[DNA]) reduces variability .
  • Theoretical Frameworks : Align data interpretation with established models (e.g., “steric gate” polymerase mechanisms) to contextualize anomalies .
  • Cross-Validation : Use orthogonal techniques (e.g., NMR dynamics vs. fluorescence anisotropy) to confirm adduct-induced DNA distortions .

Q. What strategies optimize the removal of the 3',5'-disiloxanediyl protecting group post-synthesis?

  • Fluoride-Based Deprotection : Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves Si–O bonds. Reaction monitoring via ³¹P NMR ensures completeness without base degradation .
  • Alternative Protecting Groups : Comparative studies with tert-butyldimethylsilyl (TBDMS) groups (removed under milder conditions) assess trade-offs between stability and deprotection efficiency .

Methodological Tables

Synthetic Step Key Reagents/Conditions Yield Reference
8-BrominationSbBr₅, tert-butyl nitrite, CH₂Br₂, −30°C56%
GlycosylationPd₂(dba)₃, XANTPHOS, LiHMDS, 80°C58 mg
Disiloxane Protection1,1,3,3-Tetrakis(isopropyl)disiloxane92%
PurificationSilica gel (30% EtOAc/hexane)79%

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